molecular formula C5H11NO2S B2547282 1-Imino-1-oxothian-4-ol CAS No. 1609964-37-5

1-Imino-1-oxothian-4-ol

Cat. No. B2547282
CAS RN: 1609964-37-5
M. Wt: 149.21
InChI Key: SUMHVNZFIBGRFL-UHFFFAOYSA-N
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Description

The compound 1-Imino-1-oxothian-4-ol is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar structures. The first paper describes a novel synthesis of 4-aminoimidazoles, which are structurally related to iminothiol compounds, through a gold-catalyzed annulation of 1,2,4-oxadiazoles with ynamides . The second paper reports on the synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates, which are thiazolidine derivatives, a class of compounds that share some features with this compound, such as the presence of an imino group and a sulfur atom within a heterocyclic framework .

Synthesis Analysis

The synthesis of related compounds involves atom-economical and regioselective methods. The first paper presents a gold-catalyzed selective annulation process that is atom-economical, meaning it does not waste any atoms in the final product, and is capable of producing fully substituted 4-aminoimidazoles . The second paper describes a catalyst-free synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates at ambient temperature, which is notable for its green chemistry approach and the influence of substituents on directing the regiocyclization .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the structure of related compounds is. In the second paper, the structure of the synthesized 2-imino-4-oxothiazolidin-5-ylidene acetates was confirmed by single-crystal X-ray analysis, which is a powerful tool for determining the arrangement of atoms within a crystal and thus the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their selectivity and efficiency. The gold-catalyzed reaction in the first paper is a [3 + 2] annulation, which is a type of cycloaddition that forms a five-membered ring . The reaction in the second paper is a substitution-dependent cyclization sequence that proceeds under catalyst-free conditions, highlighting the role of substituents in determining the outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the properties of similar compounds can be inferred to some extent. For example, the catalyst-free conditions and room temperature synthesis suggest that the 2-imino-4-oxothiazolidin-5-ylidene acetates are stable under mild conditions . The atom-economical synthesis implies that the 4-aminoimidazoles are likely to have good functional group tolerance, which could be indicative of a stable molecular framework .

Scientific Research Applications

Magnetic Properties and Crystal Structures

Studies have focused on the magnetic properties and crystal structures of nitronyl nitroxide and its imino analogs, revealing how molecular arrangement and spin distribution affect ferromagnetic intermolecular interactions. These insights are crucial for developing advanced magnetic materials (Panthou et al., 1993).

DNA Double Helix Stability

Research into the stability of DNA double helices has highlighted the role of imino groups in hydrogen bonding, critical for understanding DNA structure and function during biological processes (Cornelis et al., 1979).

Environmental and Food Safety

The development of a surface-enhanced Raman scattering-based lateral flow assay for the simultaneous detection of pesticides showcases the application of imino compounds in enhancing sensitivity and specificity in environmental and food safety monitoring (Sheng et al., 2021).

Atherosclerosis and Vasculopathy

In the field of cardiovascular research, the role of LOX-1 (lectin-like oxidized low-density lipoprotein receptor-1) in atherosclerosis and vasculopathy has been explored. Imino compounds have been investigated for their potential as LOX-1 inhibitors, offering new avenues for therapeutic interventions (Tian et al., 2018).

Synthesis and Characterization of Polymers

The synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes provide insights into the thermal degradation and potential applications of these materials in various industrial processes (Kaya & Gül, 2004).

Surface Chemistry

Studies on the nitrogen-containing functional groups on activated carbon, including various imino groups, contribute to the understanding of surface chemistry and its applications in catalysis and material science (Jansen & Bekkum, 1995).

properties

IUPAC Name

1-imino-1-oxothian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-9(8)3-1-5(7)2-4-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHVNZFIBGRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609964-37-5
Record name 4-hydroxy-1-imino-1lambda6-thian-1-one
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